5-amino-N-methyl-1H-indazole-3-carboxamide
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Overview
Description
5-amino-N-methyl-1H-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound is characterized by the presence of an amino group at the 5-position, a methyl group at the nitrogen atom, and a carboxamide group at the 3-position of the indazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-methyl-1H-indazole-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-nitrotoluene.
Nitration: The starting material is dissolved in glacial acetic acid and reacted with sodium nitrite at temperatures not exceeding 25°C to form a nitro intermediate.
Reduction: The nitro intermediate is then reduced to form the corresponding amine.
Cyclization: The amine undergoes cyclization to form the indazole ring.
Methylation: The indazole is then methylated at the nitrogen atom.
Carboxamidation: Finally, the compound is converted to its carboxamide form
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Cyclization: Cyclization reactions often require catalysts such as copper or palladium
Major Products Formed
The major products formed from these reactions include various substituted indazoles, amines, and oxides. These products have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
5-amino-N-methyl-1H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 5-amino-N-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors in the body, including protein kinases and G-protein coupled receptors.
Pathways Involved: It modulates various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-indazole-3-carboxamide
- N-methyl-1H-indazole-3-carboxamide
- 5-nitro-N-methyl-1H-indazole-3-carboxamide
Uniqueness
5-amino-N-methyl-1H-indazole-3-carboxamide is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
599183-39-8 |
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Molecular Formula |
C9H10N4O |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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